4-Nitrobenzyl acetate
Overview
Description
4-Nitrobenzyl acetate is an organic compound with the molecular formula C9H9NO4. It is an ester derived from 4-nitrobenzyl alcohol and acetic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzyl acetate can be synthesized through the acetylation of 4-nitrobenzyl alcohol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, and yields the desired ester in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same acetylation reaction on a larger scale. Industrial processes may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4-nitrobenzyl alcohol and acetic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-Nitrobenzyl alcohol and acetic acid.
Reduction: 4-Aminobenzyl acetate.
Substitution: Various substituted benzyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl acetate is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of more complex organic molecules.
Proteomics Research: Utilized in the study of proteins and their functions.
Chemical Biology: Employed in the development of chemical probes and tools for studying biological systems.
Industrial Applications: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl acetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 4-nitrobenzyl alcohol and acetic acid. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but with a phenyl group instead of a benzyl group.
4-Nitrobenzyl alcohol: The alcohol precursor to 4-nitrobenzyl acetate.
4-Aminobenzyl acetate: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of a nitro group and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and research applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXQLPUEZYZYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060711 | |
Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-90-9 | |
Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrobenzyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the crystal structure of 4-Nitrobenzyl acetate reveal about its potential interactions?
A1: The crystal structure of 3-amino-4-nitrobenzyl acetate, a closely related compound, reveals intramolecular resonance-assisted hydrogen bonding between the ortho amino and nitro groups []. Additionally, intermolecular hydrogen bonding and π-stacking are observed. This suggests that this compound may also be capable of engaging in similar interactions, which could be relevant for its binding affinity to potential targets or its packing in solid-state formulations.
Q2: Why is the synthesis of this compound of interest, and what advantages do the described methods offer?
A2: this compound is often used as a protecting group in organic synthesis, particularly for carboxylic acids. The research highlights a facile and efficient method for acetylation of alcohols, using 4-nitrobenzyl alcohol as an example []. This method utilizes readily available sodium bicarbonate as a catalyst and avoids harsh conditions, making it potentially more sustainable and cost-effective for large-scale synthesis.
Q3: Are there alternative synthetic routes to this compound, and what factors might influence their selection for specific applications?
A3: While the provided research focuses on sodium bicarbonate catalyzed acetylation, this compound can also be synthesized via other methods like reacting 4-nitrobenzyl alcohol with acetyl chloride or acetic anhydride in the presence of other catalysts. The choice of method depends on factors like yield, cost of reagents, reaction conditions, ease of purification, and potential environmental impact. For example, while manganese sulfate can catalyze the formation of this compound [], its use might require additional purification steps to remove residual metal, which could be undesirable in certain applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.